molecular formula C5H8O2<br>CH2CHCOOC2H5<br>C5H8O2 B3431334 Ethyl acrylate CAS No. 9003-32-1

Ethyl acrylate

Cat. No. B3431334
CAS RN: 9003-32-1
M. Wt: 100.12 g/mol
InChI Key: JIGUQPWFLRLWPJ-UHFFFAOYSA-N
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Patent
US05141993

Procedure details

350 g of toluene, 135 g of ethyl acrylate, and 15 g of n-decyl methacrylate were polymerized with stirring in a reaction flask at 50°-60° C. under argon with 0.3 g of dodecyl mercaptan as a regulator and 2 g of t-butyl perneodecanoate as initiator. After about 30 minutes of reaction, the mixture was precipitated in methanol and the polymer was dried under vacuum.
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
350 g
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1](S)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12].CCCC[CH2:18][C:19]([C:23]([O:25]OC(C)(C)C)=[O:24])([CH2:21]C)[CH3:20]>C1(C)C=CC=CC=1>[C:23]([O:25][CH2:1][CH3:2])(=[O:24])[CH:19]=[CH2:21].[C:23]([O:25][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12])(=[O:24])[C:19]([CH3:20])=[CH2:18]

Inputs

Step One
Name
Quantity
0.3 g
Type
reactant
Smiles
C(CCCCCCCCCCC)S
Name
Quantity
2 g
Type
reactant
Smiles
CCCCCC(C)(CC)C(=O)OOC(C)(C)C
Step Two
Name
Quantity
350 g
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After about 30 minutes of reaction
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the mixture was precipitated in methanol
CUSTOM
Type
CUSTOM
Details
the polymer was dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
C(C=C)(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 135 g
Name
Type
product
Smiles
C(C(=C)C)(=O)OCCCCCCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 15 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05141993

Procedure details

350 g of toluene, 135 g of ethyl acrylate, and 15 g of n-decyl methacrylate were polymerized with stirring in a reaction flask at 50°-60° C. under argon with 0.3 g of dodecyl mercaptan as a regulator and 2 g of t-butyl perneodecanoate as initiator. After about 30 minutes of reaction, the mixture was precipitated in methanol and the polymer was dried under vacuum.
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
350 g
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1](S)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12].CCCC[CH2:18][C:19]([C:23]([O:25]OC(C)(C)C)=[O:24])([CH2:21]C)[CH3:20]>C1(C)C=CC=CC=1>[C:23]([O:25][CH2:1][CH3:2])(=[O:24])[CH:19]=[CH2:21].[C:23]([O:25][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12])(=[O:24])[C:19]([CH3:20])=[CH2:18]

Inputs

Step One
Name
Quantity
0.3 g
Type
reactant
Smiles
C(CCCCCCCCCCC)S
Name
Quantity
2 g
Type
reactant
Smiles
CCCCCC(C)(CC)C(=O)OOC(C)(C)C
Step Two
Name
Quantity
350 g
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After about 30 minutes of reaction
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the mixture was precipitated in methanol
CUSTOM
Type
CUSTOM
Details
the polymer was dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
C(C=C)(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 135 g
Name
Type
product
Smiles
C(C(=C)C)(=O)OCCCCCCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 15 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05141993

Procedure details

350 g of toluene, 135 g of ethyl acrylate, and 15 g of n-decyl methacrylate were polymerized with stirring in a reaction flask at 50°-60° C. under argon with 0.3 g of dodecyl mercaptan as a regulator and 2 g of t-butyl perneodecanoate as initiator. After about 30 minutes of reaction, the mixture was precipitated in methanol and the polymer was dried under vacuum.
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
350 g
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1](S)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12].CCCC[CH2:18][C:19]([C:23]([O:25]OC(C)(C)C)=[O:24])([CH2:21]C)[CH3:20]>C1(C)C=CC=CC=1>[C:23]([O:25][CH2:1][CH3:2])(=[O:24])[CH:19]=[CH2:21].[C:23]([O:25][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12])(=[O:24])[C:19]([CH3:20])=[CH2:18]

Inputs

Step One
Name
Quantity
0.3 g
Type
reactant
Smiles
C(CCCCCCCCCCC)S
Name
Quantity
2 g
Type
reactant
Smiles
CCCCCC(C)(CC)C(=O)OOC(C)(C)C
Step Two
Name
Quantity
350 g
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After about 30 minutes of reaction
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the mixture was precipitated in methanol
CUSTOM
Type
CUSTOM
Details
the polymer was dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
C(C=C)(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 135 g
Name
Type
product
Smiles
C(C(=C)C)(=O)OCCCCCCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 15 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.